Cas no 1977-09-9 (11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepine)

11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepine is a heterocyclic compound featuring a dibenzothiazepine core substituted with a 4-methylpiperazinyl group at the 11-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical research, particularly in the development of CNS-active agents. The compound's rigid fused-ring system and nitrogen-containing substituents enhance its binding affinity to biological targets, such as serotonin or dopamine receptors. Its synthetic versatility allows for further functionalization, enabling structure-activity relationship studies. High purity grades are available for research applications, ensuring reproducibility in experimental settings. The compound's stability under standard laboratory conditions further supports its utility in medicinal chemistry and drug discovery workflows.
11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepine structure
1977-09-9 structure
商品名:11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepine
CAS番号:1977-09-9
MF:C18H19N3S
メガワット:309.42856
CID:1389910
PubChem ID:16105

11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepine 化学的及び物理的性質

名前と識別子

    • 11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
    • dibenzo[b,f][1,4]thiazepine, 11-(4-methyl-1-piperazinyl)-
    • CHEMBL127025
    • BRN 0931391
    • 11-(4-Methyl-1-piperazinyl)benzo(b,f)(1,4)thiazepine
    • SCHEMBL144624
    • 11-(4-Methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine
    • Dibenzo[b,f][1,4]thiazepine, 11-(4-methyl-1-piperazinyl)-; 11-(4-Methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine; 11-(4-Methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
    • 1977-09-9
    • Quetiapine Impurity 8
    • 6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
    • DTXSID00173465
    • DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-
    • 11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepine
    • インチ: InChI=1S/C18H19N3S/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3
    • InChIKey: SFMINLHQDVFHIR-UHFFFAOYSA-N
    • ほほえんだ: CN1CCN(CC1)C2=Nc3ccccc3Sc4c2cccc4

計算された属性

  • せいみつぶんしりょう: 309.13017
  • どういたいしつりょう: 309.12996879g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 44.1Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 104-107° C
  • ふってん: 454.1±55.0 °C at 760 mmHg
  • フラッシュポイント: 228.4±31.5 °C
  • PSA: 19.37
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepine セキュリティ情報

11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M324820-25mg
11-(4-Methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine
1977-09-9
25mg
$ 115.00 2023-09-07
TRC
M324820-100mg
11-(4-Methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine
1977-09-9
100mg
$ 368.00 2023-09-07
TRC
M324820-500mg
11-(4-Methyl-1-piperazinyl)dibenzo[b,f][1,4]thiazepine
1977-09-9
500mg
$ 1667.00 2023-09-07

11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepine 関連文献

11-(4-Methyl-1-piperazinyl)dibenzob,f1,4thiazepineに関する追加情報

Chemical Profile of 11-(4-Methyl-1-piperazinyl)dibenz[b,f][1,4]thiazepine (CAS No. 1977-09-9)

11-(4-Methyl-1-piperazinyl)dibenz[b,f][1,4]thiazepine, identified by its CAS number 1977-09-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the dibenzothiazepine class, characterized by a fused ring system consisting of a benzene ring, a thiazepine ring, and a piperazine moiety. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly due to its potential biological activities and favorable pharmacokinetic properties.

The presence of the 4-methyl-1-piperazine substituent in the structure introduces a nitrogen-rich heterocycle that is commonly associated with enhanced solubility and binding affinity to biological targets. Piperazine derivatives are well-documented for their role as pharmacophores in various therapeutic agents, including antipsychotics, antihistamines, and antifungals. The incorporation of this moiety into the dibenzothiazepine scaffold suggests that 11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]thiazepine may exhibit similar biological effects or possess novel mechanisms of action.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies indicate that the dibenz[b,f][1,4]thiazepine core may interact with enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The nitrogen atoms in the piperazine ring could form hydrogen bonds with key residues in protein targets, enhancing binding affinity and potentially leading to therapeutic efficacy.

Moreover, the thiazepine moiety is known for its antimicrobial and anti-inflammatory properties. This suggests that 11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]thiazepine could have broad-spectrum applications in treating infections and inflammatory disorders. The structural flexibility of the dibenzothiazepine scaffold also allows for modifications that could optimize pharmacokinetic profiles, such as improving oral bioavailability and reducing metabolic clearance.

In vitro studies have begun to explore the potential pharmacological effects of this compound. Preliminary data suggest that it may exhibit inhibitory activity against certain kinases and proteases implicated in cancer progression. The ability of 11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]thiazepine to modulate these enzymatic pathways could open new avenues for developing targeted therapies against various malignancies.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex fused ring system efficiently. The use of chiral auxiliaries or catalysts may also be necessary to achieve enantiopure forms of the compound, which are often required for pharmaceutical applications.

From a regulatory perspective, 11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]thiazepine (CAS No. 1977-09-9) must undergo rigorous testing to meet safety and efficacy standards before being considered for clinical use. Preclinical studies involving cell-based assays, animal models, and toxicology evaluations are essential steps in assessing its therapeutic potential. These studies will provide critical insights into its mechanism of action, dosage requirements, and potential side effects.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]thiazepine by enabling rapid evaluation of their biological activity against large libraries of targets. This approach has been instrumental in identifying lead compounds for further development. Additionally, bioinformatics tools are being utilized to analyze structural data and predict properties such as solubility, permeability, and metabolic stability.

The future direction of research on 11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]thiazepine may include exploring its potential as an adjunct therapy in combination with existing treatments for neurological disorders or cancer. Combination therapies have shown promise in overcoming drug resistance and improving patient outcomes. Furthermore, green chemistry principles are being increasingly adopted in synthetic routes to minimize environmental impact while maintaining high efficiency.

In conclusion,11-(4-Methyl-1-piperazinyl)dibenz[b,f][1,4]thiazepine (CAS No. 1977-09-9) represents a structurally intriguing compound with significant therapeutic potential. Its unique combination of pharmacophoric elements positions it as a valuable candidate for further investigation in drug discovery efforts aimed at addressing unmet medical needs across multiple disease areas.

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